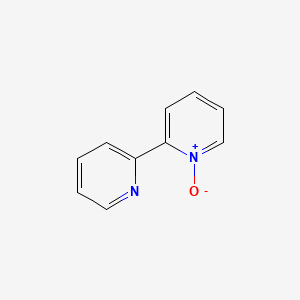

2,2'-Bipyridine, 1-oxide

説明

Significance of Bipyridine and its N-Oxide Derivatives in Coordination Chemistry

2,2'-Bipyridine (B1663995) (bpy) is one of the most widely used ligands in coordination chemistry, celebrated for its ability to form stable chelate complexes with a vast array of metal ions. nih.govresearchgate.netresearchgate.netacs.org Its two nitrogen atoms act as a bidentate donor, creating a five-membered ring upon coordination that enhances the stability of the resulting metal complex. This has made bipyridine a cornerstone in the development of supramolecular chemistry and in understanding the fundamental principles of metal-ligand interactions. nih.govresearchgate.net The introduction of an N-oxide group to the bipyridine scaffold, as seen in 2,2'-Bipyridine, 1-oxide, further expands its utility. The N-oxide moiety can act as an additional coordination site, potentially leading to different coordination modes and the formation of polynuclear complexes. thieme.desci-hub.se This modification also influences the electronic properties of the ligand, which can in turn affect the catalytic activity and photophysical properties of its metal complexes. nih.govrsc.org

Historical Context of Bipyridine Ligand Development

The journey of bipyridine ligands began in 1888 when Fritz Blau first synthesized 2,2'-bipyridine. nih.govresearchgate.net This discovery paved the way for extensive investigations into its coordination chemistry. Early studies focused on the formation and characterization of complexes with various transition metals, which were instrumental in advancing the understanding of coordination compounds. nih.gov Over the years, synthetic methodologies have evolved, allowing for the preparation of a wide range of substituted bipyridine derivatives. thieme-connect.commdpi.com The development of these derivatives has been driven by the desire to fine-tune the steric and electronic properties of the ligand to achieve specific functionalities in areas such as catalysis and materials science. The synthesis of N-oxide derivatives represents a significant step in this evolution, offering a new dimension of chemical reactivity and coordination behavior. thieme.dethieme-connect.com

Structural and Electronic Modifications through N-Oxidation

The introduction of an oxygen atom to one of the nitrogen atoms in the 2,2'-bipyridine framework brings about significant structural and electronic changes. The N-oxide group is a strong electron-withdrawing group, which alters the electron density distribution across the pyridine (B92270) rings. cymitquimica.com This electronic perturbation can influence the ligand's donor-acceptor properties and, consequently, the properties of its metal complexes. nih.gov Structurally, the presence of the N-oxide can lead to changes in the planarity of the bipyridine system and introduce new potential coordination sites. The oxygen atom of the N-oxide group can itself coordinate to a metal center, leading to bridging or chelate-like coordination modes that are not possible with the parent bipyridine ligand. thieme.desci-hub.se

Overview of Research Trajectories for this compound

Research involving this compound has followed several key trajectories. A primary focus has been on its synthesis and characterization, with various methods developed to achieve high yields and purity. tandfonline.comprepchem.com In coordination chemistry, studies have explored its diverse coordination behavior with a range of metal ions, leading to the formation of novel mono- and polynuclear complexes. researchgate.net A significant area of investigation is its application in catalysis, particularly in oxidation reactions where the N-oxide functionality can play a crucial role in the catalytic cycle. nih.govrsc.org Furthermore, the unique photophysical properties of its metal complexes have spurred research into its use in the development of luminescent materials and sensors. dcu.iesigmaaldrich.comvulcanchem.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H8N2O | nih.govsigmaaldrich.com |

| Molecular Weight | 172.18 g/mol | nih.govsigmaaldrich.com |

| CAS Number | 33421-43-1 | nih.govsigmaaldrich.com |

| Melting Point | 59-63 °C | sigmaaldrich.com |

| Appearance | Pale yellow solid | cymitquimica.com |

Structure

3D Structure

特性

IUPAC Name |

1-oxido-2-pyridin-2-ylpyridin-1-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c13-12-8-4-2-6-10(12)9-5-1-3-7-11-9/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIKATWFLYDKKOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=CC=[N+]2[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00187062 | |

| Record name | 2,2'-Bipyridine, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33421-43-1 | |

| Record name | 2,2′-Bipyridine, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33421-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Bipyridine, 1-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033421431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Bipyridine, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-Dipyridyl N-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for 2,2 Bipyridine, 1 Oxide

Direct Oxidation Protocols

Direct oxidation is the most common pathway to 2,2'-Bipyridine (B1663995), 1-oxide, utilizing powerful oxidizing agents to introduce an oxygen atom at one of the nitrogen centers of the bipyridine ring.

Hydrogen Peroxide-Mediated Oxidation

Hydrogen peroxide (H₂O₂) serves as a primary oxidant in several synthetic protocols, often activated by acidic media. The reactivity and yield can be significantly influenced by the choice of acid, which can act as both a solvent and a catalyst.

A method utilizing a combination of hydrogen peroxide and trifluoroacetic acid (TFA) has been established for the synthesis of 2,2'-Bipyridine, 1-oxide. In a typical procedure, 2,2'-bipyridyl is dissolved in trifluoroacetic acid, to which a 30% hydrogen peroxide solution is added. umich.edu The reaction is stirred at room temperature for approximately four hours. Neutralization with aqueous sodium hydroxide (B78521) is followed by extraction with dichloromethane (B109758) to isolate the product. This protocol results in the formation of this compound as a white solid. umich.edu

Table 1: Synthesis of this compound via H₂O₂/TFA Oxidation umich.edu

| Reactant | Molar Ratio | Conditions | Yield |

|---|---|---|---|

| 2,2'-Bipyridyl | 1.0 eq. | Room Temp, 4h | 53% |

| 30% Hydrogen Peroxide | 1.5 eq. |

Glacial acetic acid is another medium employed for the hydrogen peroxide-based oxidation of 2,2'-bipyridine. When peracetic acid is prepared in situ from H₂O₂ and glacial acetic acid, it can effectively oxidize the bipyridine. scielo.brthieme.de This method is a recognized route to the mono-N-oxide, though yields can vary. scielo.br For instance, one reported synthesis using peracetic acid prepared in situ afforded the product in 49% yield after a 3-hour reaction. scielo.br

Trifluoroacetic Acid as Solvent/Catalyst for High Yield Synthesis

Peracid Oxidation (e.g., m-CPBA)

Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used peracid for the selective oxidation of 2,2'-bipyridine to its mono-N-oxide. scielo.brtandfonline.com The reaction is typically performed in a chlorinated solvent like chloroform (B151607) or methylene (B1212753) chloride. tandfonline.comprepchem.com

In one procedure, a solution of 2,2'-bipyridine and m-CPBA in chloroform was stirred at 40°C for 24 hours. tandfonline.com The work-up involved washing with a sodium carbonate solution to remove acidic byproducts. The resulting product was purified by column chromatography to yield 2,2'-bipyridyl-1-oxide. tandfonline.com Another reported method using m-CPBA achieved a 79% yield over a 15-hour reaction time. scielo.br However, analysis of the reaction mixture often indicates the presence of the starting material and the di-oxide, necessitating chromatographic purification to isolate the desired mono-oxide. prepchem.com

Table 2: Comparison of m-CPBA Oxidation Conditions

| Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|

| Chloroform | 40°C | 24 h | 67% | tandfonline.com |

| Methylene Chloride | Ambient | 16 h | - | prepchem.com |

Alternative Synthetic Approaches to N-Oxide Formation

Beyond direct oxidation of the neutral bipyridine, alternative pathways that involve modifying the electronic properties of the heterocyclic rings through protonation have been explored.

Protonation and Subsequent Oxidation Routes (e.g., 2,2'-Bipyridin-1'-ium 1-oxide bromide monohydrate)

An alternative strategy involves the simultaneous protonation and oxidation of 2,2'-bipyridine. This has been demonstrated in the synthesis of 2,2'-Bipyridin-1'-ium 1-oxide bromide monohydrate. iucr.org In this method, 2,2'-bipyridine is dissolved in methanol (B129727) and treated with hydrobromic acid and a 30% solution of hydrogen peroxide at low temperature (283 K), followed by stirring at room temperature for 20 hours. iucr.org

The resulting product, isolated after evaporation and recrystallization, is a monohydrate salt where one nitrogen atom is protonated and the other is oxidized. iucr.orgnih.gov This leads to a structural disorder where the protonation and oxidation can occur at either nitrogen atom. iucr.orgiucr.org An intramolecular hydrogen bond between the N-H and N-O groups forces the bipyridine unit into an s-cis conformation. iucr.orgnih.gov This route yielded the crystalline product at 46%. iucr.org

Table 3: Synthesis of 2,2'-Bipyridin-1'-ium 1-oxide bromide monohydrate iucr.org

| Reagents | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|

| 2,2'-Bipyridine | Methanol | 283 K to Room Temp, 20h | 2,2'-Bipyridin-1'-ium 1-oxide bromide monohydrate | 46% |

| Hydrobromic Acid |

Optimization of Reaction Conditions and Work-Up Procedures for this compound

The synthesis of this compound, a crucial heterocyclic compound, involves the selective oxidation of one of the nitrogen atoms in 2,2'-bipyridine. Optimization of this process is paramount to maximize the yield of the desired mono-oxide while minimizing the formation of the corresponding N,N'-dioxide and recovering unreacted starting material. The reaction is typically achieved through oxidation with a peroxy acid, with meta-chloroperoxybenzoic acid (mCPBA) being a common reagent.

A frequently employed method involves dissolving 2,2'-bipyridine in a solvent like methylene chloride (CH2Cl2). rsc.orgprepchem.com A solution of mCPBA in the same solvent is then added dropwise, often at a reduced temperature of 5-10°C, to control the initial exothermic reaction. rsc.org Following the addition, the mixture is stirred at room temperature, sometimes for extended periods such as 16 hours or overnight, to allow the reaction to proceed to completion. rsc.orgprepchem.com

The work-up procedure is critical for isolating the product in a pure form. A key challenge is the presence of the acidic byproduct, meta-chlorobenzoic acid, and potentially unreacted mCPBA. This is typically addressed by washing the reaction mixture with a basic solution, such as 2 M sodium hydroxide (NaOH), which deprotonates the acids, facilitating their removal into the aqueous phase. rsc.org The organic layer, containing the product, is then separated, and the aqueous layer is often extracted further with CH2Cl2 to recover any dissolved product. rsc.org The combined organic phases are dried over an agent like sodium carbonate (Na2CO3) before the solvent is evaporated to yield the crude product. rsc.org

An alternative synthetic approach involves the use of lithium tert-butoxide (tBuOLi) in toluene (B28343) at an elevated temperature of 120°C, which has also been reported to produce the desired N-oxide. rsc.org

Yield Enhancement Strategies

Enhancing the yield of this compound primarily revolves around precise control of reaction parameters to favor mono-oxidation and efficient product isolation. A significant challenge in the synthesis is the potential for over-oxidation to the N,N'-dioxide.

One successful strategy involves the slow, dropwise addition of the oxidizing agent (mCPBA) to the 2,2'-bipyridine solution at a controlled, cool temperature (5-10°C). rsc.org This methodical addition helps to manage the reaction's exothermicity and allows for more selective oxidation of a single nitrogen atom. After the initial addition, allowing the reaction to stir overnight at room temperature ensures sufficient time for the conversion of the starting material while minimizing the risk of di-oxide formation that might occur with more aggressive heating. rsc.org

| Oxidizing System | Solvent | Reaction Conditions | Reported Yield | Reference |

|---|---|---|---|---|

| m-Chloroperoxybenzoic acid (mCPBA) | Methylene Chloride (CH2Cl2) | Dropwise addition at 5-10°C, then stir at room temperature overnight. | 72% | rsc.org |

| Lithium tert-butoxide (tBuOLi) | Toluene | Stirring for 3 hours at 120°C. | 72% | rsc.org |

Purification Techniques and Challenges

The primary challenge in the synthesis of this compound is the separation of the desired product from a reaction mixture that often contains unreacted 2,2'-bipyridine (starting material) and the over-oxidized 2,2'-bipyridine N,N'-dioxide byproduct. prepchem.com Thin-layer chromatography (TLC) analysis of the reaction mixture typically confirms this mixture of components. prepchem.com

Column chromatography is a widely used and effective technique for purification. prepchem.com Silica gel is the standard stationary phase. prepchem.com A typical elution strategy involves using a less polar solvent system initially to elute the non-polar starting material, followed by a more polar solvent system to collect the product. For instance, diethyl ether has been used to wash the column and collect the starting materials, after which a mixture of 10% methanol in methylene chloride is used to elute the desired mono-oxide. prepchem.com

Another common purification method is recrystallization. After the work-up and evaporation of the solvent, the resulting crude product, which can be an oil that solidifies on standing, can be recrystallized from a suitable solvent system. rsc.orgprepchem.com A combination of ether and hexanes has been successfully used to obtain white to beige crystals of pure this compound. rsc.org

A further challenge arises when using reagents like a mixture of acetic acid and hydrogen peroxide, which generates peracetic acid in situ. chemicalforums.com In such cases, the basic N-oxide product can form a salt with the acetic acid, complicating its isolation. chemicalforums.com Neutralization with a base like sodium carbonate (Na2CO3) or sodium bicarbonate (NaHCO3) during the work-up is crucial to convert the salt back to the free N-oxide before extraction or crystallization. rsc.orgchemicalforums.com

| Technique | Details | Challenge Addressed | Reference |

|---|---|---|---|

| Column Chromatography | Stationary Phase: Silica Gel. Eluents: Diethyl ether followed by 10% Methanol/Methylene Chloride. | Separation of starting material, mono-oxide, and di-oxide. | prepchem.com |

| Recrystallization | Solvent System: Ether/Hexanes. | Isolation of pure, crystalline product from crude solid/oil. | rsc.org |

| Basic Wash / Neutralization | Use of NaOH, Na2CO3, or NaHCO3 during work-up. | Removal of acidic byproducts and breaking of potential acid-base salts. | rsc.orgchemicalforums.com |

Advanced Derivatization and Functionalization Strategies of 2,2 Bipyridine, 1 Oxide

Strategies for Introducing Functional Groups

The introduction of specific functional groups onto the 2,2'-bipyridine (B1663995), 1-oxide scaffold is a primary method for fine-tuning its electronic and steric properties. Electrophilic and nucleophilic substitution reactions, as well as controlled radical processes, are key strategies to achieve this.

Electrophilic Substitution on the Pyridine (B92270) Ring

The pyridine N-oxide moiety activates the pyridine ring towards electrophilic attack, particularly at the 2- and 4-positions. wikipedia.org This enhanced reactivity allows for the introduction of various substituents.

Nitration of 2,2'-bipyridine, 1-oxide provides a valuable intermediate, 4-nitro-2,2'-bipyridyl N-oxide, which can be further modified. researchgate.net The reaction is typically carried out using a nitrating agent such as potassium nitrate (B79036) in sulfuric acid. chemicalbook.com For instance, reacting 2,2'-bipyridine N-oxide with potassium nitrate in sulfuric acid yields 4-nitro-2,2'-bipyridyl N-oxide. chemicalbook.com Another method involves dissolving 2,2'-bipyridine-N'-oxide in concentrated sulfuric acid and slowly adding sodium nitrate, followed by heating, to produce 4'-nitro-2,2'-bipyridine-N'-oxide. umich.edu The nitration of 2,2'-bipyridine-N,N'-dioxide can also be achieved with a mixture of oleum-sulfuric acid and fuming nitric acid, yielding 4,4'-dinitro-2,2'-bipyridine-N,N'-dioxide. scielo.br The reversibility of nitration has been noted, where the addition of excess potassium nitrate can shift the equilibrium back towards the starting material, a phenomenon that can be countered by the addition of excess concentrated sulfuric acid. reading.ac.uk

Table 1: Synthesis of 4-nitro-2,2'-bipyridyl N-oxide

| Reactant | Reagent | Product | Reference |

|---|---|---|---|

| This compound | Potassium nitrate, Sulfuric acid | 4-nitro-2,2'-bipyridyl N-oxide | chemicalbook.com |

| 2,2'-Bipyridine-N'-oxide | Sodium nitrate, Concentrated sulfuric acid | 4'-nitro-2,2'-bipyridine-N'-oxide | umich.edu |

| 2,2'-Bipyridine-N,N'-dioxide | Oleum-sulfuric acid, Fuming nitric acid | 4,4'-dinitro-2,2'-bipyridine-N,N'-dioxide | scielo.br |

Nucleophilic Substitution of Halogenated Derivatives

Halogenated 2,2'-bipyridine, 1-oxides are versatile precursors for introducing a variety of functional groups through nucleophilic substitution. science-revision.co.uk The halogen atom, being a good leaving group, can be displaced by various nucleophiles. science-revision.co.uk For example, 4,4'-dibromo-2,2'-bipyridine (B104092) can be prepared from the corresponding nitroazine N-oxide in a one-step process involving tandem nucleophilic substitution and N-oxide reduction. semanticscholar.org These halogenated derivatives can then undergo further reactions. For instance, palladium-catalyzed cross-coupling reactions of 4,4'-dibromo-2,2'-bipyridine allow for selective mono- or disubstitution. semanticscholar.org The development of methods for the nucleophilic aromatic substitution of cationically charged trimethylaminated bipyridines has expanded the scope of accessible functional groups, including C-O, C-S, and C-F bonds, under mild conditions. acs.org

Controlled Free Radical Bromination for Selective Functionalization

Free radical bromination offers a method for the selective functionalization of 2,2'-bipyridine derivatives, particularly at alkyl side chains. researchgate.net The use of N-bromosuccinimide (NBS) is a common strategy for this transformation. researchgate.net For example, the selective derivatization of 5,5′-dimethyl-2,2′-bipyridine has been achieved through controlled free radical bromination with NBS, leading to mono- and disubstituted products with various functional groups in good yields. researchgate.net While direct radical halogenation can sometimes lead to mixtures of products, alternative approaches have been developed to improve selectivity. orgsyn.org A manganese(II)/bipyridine-catalyzed bromination of unactivated aliphatic C(sp3)−H bonds using NBS has also been reported, providing a method for introducing bromine that can be subsequently converted to other functionalities. researchgate.net

Synthesis of Chiral this compound Derivatives

Chiral this compound derivatives are of significant interest as ligands in asymmetric catalysis. rsc.org Their synthesis often involves the introduction of chirality through various strategies. One approach involves the chemoenzymatic synthesis starting from cis-dihydrodiol metabolites of 2-chloroquinolines to produce enantiopure hydroxylated 2,2'-bipyridines, which can then be oxidized to their corresponding N-oxide and N,N'-dioxide derivatives. rsc.org These chiral N-oxides have been successfully used as organocatalysts in the asymmetric allylation of aldehydes. rsc.org Another strategy involves the use of enantiomerically pure starting materials, such as (+)-(1S,5S)-bicyclo[3.3.1]nonane-2,6-dione, to construct chiral C2-symmetric 2,2'-bipyridine N,N'-dioxides. thieme.de The synthesis of chiral bipyridine-annulated bicyclo[3.3.1]nonane derivatives has been reported starting from unsaturated ketones, involving a bi-directional annulation with hydroxylamine (B1172632) hydrochloride. lboro.ac.uk Furthermore, new axially chiral 2,2'-bipyridine N,N'-dioxides have been synthesized through methods based on either reductive dimerization of 2-halopyridines or oxidative dimerization of pyridine-N-oxides. researchgate.net

Preparation of Mono- and Di-N-oxide Forms

The controlled oxidation of 2,2'-bipyridine is essential for the selective preparation of its mono- and di-N-oxide forms. chemicalbook.comsigmaaldrich.comprepchem.com The mono-N-oxide is a key precursor for creating unsymmetrical bipyridine derivatives due to the increased reactivity of the N-oxide containing ring. scielo.br

The synthesis of this compound (the mono-N-oxide) can be achieved by reacting 2,2'-bipyridine with an oxidizing agent. prepchem.com A common method involves using m-chloroperoxybenzoic acid (m-CPBA) in a solvent like methylene (B1212753) chloride. prepchem.com The reaction of 2,2'-bipyridine with m-CPBA can lead to a mixture of the starting material, the mono-N-oxide, and the di-N-oxide, which then requires separation by column chromatography. prepchem.com Another approach utilizes hydrogen peroxide in trifluoroacetic acid, which upon neutralization and extraction, yields the mono-N-oxide. umich.edu The use of magnesium monoperphthalate (MMPP) in glacial acetic acid has also been reported for the synthesis of the mono-N-oxide. scielo.br

For the preparation of the di-N-oxide, 2,2'-bipyridine N,N'-dioxide, stronger oxidizing conditions or a higher stoichiometry of the oxidizing agent are typically required.

Table 2: Methods for the Preparation of this compound

| Oxidizing Agent | Solvent | Product | Reference |

|---|---|---|---|

| m-Chloroperoxybenzoic acid (m-CPBA) | Methylene chloride | This compound (mono-N-oxide) | prepchem.com |

| Hydrogen peroxide | Trifluoroacetic acid | This compound (mono-N-oxide) | umich.edu |

| Magnesium monoperphthalate (MMPP) | Glacial acetic acid | This compound (mono-N-oxide) | scielo.br |

Integration into Polymeric Structures

The incorporation of this compound and its derivatives into polymeric chains has emerged as a promising strategy for developing novel materials with unique electronic and functional properties. The N-oxide group imparts a strong electron-deficient character to the bipyridine unit, which can be leveraged in the design of advanced polymers.

The quest for high-performance n-type conjugated polymers for applications in organic thin-film transistors (OTFTs) has driven the development of new electron-deficient building blocks. researchgate.netnih.gov N-oxide-functionalized bipyridines have been identified as promising candidates due to their simple synthesis and potent electron-withdrawing nature. nih.govresearcher.life The oxidation of one or both of the sp²-hybridized nitrogen atoms in the 2,2'-bipyridine scaffold creates a significant dipole moment and lowers the energy levels of the frontier molecular orbitals. researchgate.netnih.gov

Researchers have successfully synthesized and incorporated N-oxide functionalized bipyridine monomers, such as 5,5'-dibromo-[2,2'-bipyridine] 1-oxide (BPyO) and 5,5'-dibromo-[2,2'-bipyridine] 1,1'-dioxide (BPyDO), into polymer backbones. researchgate.netnih.govresearcher.life X-ray diffraction studies of these monomers have revealed a planar structure with strong π-stacking, a desirable characteristic for efficient charge transport in the resulting polymers. researchgate.netresearcher.life

The impact of N-oxidation on the electronic properties of the resulting polymers is profound. When copolymerized with a suitable donor unit, such as diketopyrrolopyrrole (DPP), the introduction of the N-oxide group(s) leads to a progressive decrease in the frontier molecular orbital energy levels compared to the non-oxidized bipyridine polymer. researchgate.netnih.gov This systematic tuning of the electronic structure allows for a transition from p-type to ambipolar and ultimately to unipolar n-type charge transport behavior. nih.gov For instance, a polymer incorporating the mono-N-oxide bipyridine unit, P(DPP-BPyO), and another with the di-N-oxide unit, P(DPP-BPyDO), exhibited lower-lying frontier molecular orbitals than the non-oxidized analogue, P(DPP-BPy). researchgate.netnih.gov This demonstrates that the introduction of sp²-N oxide groups is a viable strategy for designing high-performance n-type polymers. nih.gov

Table 1: Frontier Molecular Orbital Energy Levels of Polymers

| Polymer | HOMO (eV) | LUMO (eV) |

|---|---|---|

| P(DPP-BPy) | -5.50 | -3.50 |

| P(DPP-BPyO) | -5.65 | -3.68 |

| P(DPP-BPyDO) | -5.85 | -3.89 |

Data derived from computational studies.

The design and synthesis of polymers incorporating 2,2'-bipyridine N-oxide units often involve multi-step synthetic routes. One common approach is the synthesis of a functionalized bipyridine monomer followed by polymerization. For example, the synthesis of poly(bpy) ligands can be achieved through a series of reactions starting from functionalized pyridines. nih.govacs.org A coupling reaction between a substituted pyridine and a pyridine N-oxide derivative can be employed to form the bipyridyl core, which can then be further functionalized and polymerized. nih.govacs.org

Another strategy involves the post-polymerization modification of a pre-formed poly(2,2'-bipyridyl) chain. This method allows for the introduction of N-oxide groups onto the polymer backbone in a controlled manner. However, the synthesis of the initial polymer and the subsequent oxidation step require careful optimization to ensure high conversion and to avoid side reactions that could compromise the polymer's structural integrity.

The synthesis of chiral 2,2'-bipyridine N-oxides has also been explored, opening avenues for asymmetric catalysis and chiral recognition in polymeric systems. nih.gov Enantiopure 2,2'-bipyridines can be synthesized from natural product derivatives, and subsequent oxidation yields the corresponding N-oxides and N,N'-dioxides. nih.gov These chiral building blocks can then be integrated into polymeric structures to create materials with unique stereochemical properties.

The versatility of synthetic chemistry allows for the creation of a wide range of poly(2,2'-bipyridyl) ligands with N-oxide functionality, tailored for specific applications in materials science, catalysis, and beyond.

Table 2: Compound Names

| Abbreviation/Name | Full Chemical Name |

|---|---|

| This compound | This compound |

| BPyO | 5,5'-dibromo-[2,2'-bipyridine] 1-oxide |

| BPyDO | 5,5'-dibromo-[2,2'-bipyridine] 1,1'-dioxide |

| DPP | Diketopyrrolopyrrole |

| P(DPP-BPy) | Poly(diketopyrrolopyrrole-co-2,2'-bipyridine) |

| P(DPP-BPyO) | Poly(diketopyrrolopyrrole-co-5,5'-dibromo-[2,2'-bipyridine] 1-oxide) |

| P(DPP-BPyDO) | Poly(diketopyrrolopyrrole-co-5,5'-dibromo-[2,2'-bipyridine] 1,1'-dioxide) |

Coordination Chemistry of 2,2 Bipyridine, 1 Oxide Complexes

Ligand Characteristics and Binding Modes

2,2'-Bipyridine (B1663995), 1-oxide (bpyO) is a versatile ligand in coordination chemistry, derived from 2,2'-bipyridine. cymitquimica.com Its unique structural and electronic properties, stemming from the presence of both a pyridyl nitrogen and an N-oxide group, allow for diverse coordination behaviors. cymitquimica.comresearchgate.net

Oxygen-Donor Properties of the N-Oxide Moiety

The N-oxide group in bpyO introduces a highly nucleophilic oxygen atom, which significantly influences its coordination chemistry. nih.gov This oxygen atom acts as a strong electron-pair donor, readily coordinating to metal ions. nih.gov The presence of the N-oxide functionality enhances the electron-withdrawing properties of the ligand, which can impact the electronic structure and reactivity of the resulting metal complexes. The electronic effects within the pyridine (B92270) N-oxide ring have been a subject of detailed investigation, revealing the interplay between the N-oxide group and substituents on the pyridine ring. rsc.org

Lewis Basic Character and Metal Ion Coordination

2,2'-Bipyridine, 1-oxide exhibits Lewis basicity due to the lone pair of electrons on the unoxidized pyridyl nitrogen atom and the oxygen atom of the N-oxide moiety. This allows it to form stable coordination complexes with a variety of transition metal ions. lookchem.com The ability of bpyO to chelate with metal ions is a key feature in the formation of these stable complexes. lookchem.com The coordination can occur through either the nitrogen atom, the oxygen atom, or both, leading to different binding modes.

Monodentate vs. Bidentate Coordination Preferences

This compound can act as either a monodentate or a bidentate ligand, depending on the reaction conditions and the nature of the metal ion. rsc.orglibretexts.org In its monodentate mode, it typically coordinates through the more basic N-oxide oxygen atom. However, it can also coordinate through the pyridyl nitrogen.

As a bidentate ligand, bpyO can chelate to a metal center using both the pyridyl nitrogen and the N-oxide oxygen, forming a five-membered chelate ring. wikipedia.org This bidentate coordination is common and leads to the formation of stable complexes. wikipedia.org The flexibility in coordination modes allows for the synthesis of a wide range of metal complexes with diverse structures and properties. Some studies have explored how steric hindrance can favor a κ¹-coordination mode, where only one of the donor atoms is bound to the metal. nih.gov

Synthesis and Structural Diversity of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes exhibit significant structural diversity, influenced by factors such as the metal-to-ligand ratio, the counter-anion, and the solvent used.

Transition Metal Complexes (e.g., Ni(II), Mn(II), Fe(II), Co(II))

A variety of transition metal complexes of this compound have been synthesized and characterized, including those of nickel(II), manganese(II), iron(II), and cobalt(II). wikipedia.orgresearchgate.netresearchgate.net These complexes often exhibit octahedral or distorted octahedral geometries. researchgate.netscirp.org

For instance, complexes with the general formulae M(bpy)₂(CCl₃COO)₂ (where M = Mn(II), Co(II), Ni(II)) have been prepared and studied. researchgate.net The synthesis of cobalt(II) complexes with 2,2'-bipyridine and other ligands has also been reported, resulting in both mononuclear and binuclear structures. researchgate.net Iron(II) complexes of 2,2'-bipyridine are well-known, and the introduction of the N-oxide functionality modifies their electronic and structural properties. acs.org The study of manganese(II) complexes with bipyridine-based ligands is also an active area of research. mdpi.com

Homoleptic complexes are those in which all the ligands coordinated to the central metal ion are identical. In the case of this compound, homoleptic complexes of the type [M(bpyO)n]²⁺ (where M is a transition metal) have been synthesized. scispace.com The formation of tris-bipyridine complexes, [M(bipy)₃]ⁿ⁺, is a common feature in the coordination chemistry of the parent ligand, 2,2'-bipyridine. wikipedia.org Similarly, homoleptic complexes involving the N-oxide derivative are known. For example, the homoleptic manganese(II) complex [Mn(bipyO₂)₃]²⁺ (using the dioxide ligand) has been studied in detail. mdpi.com The synthesis of homoleptic copper(I) complexes with substituted bipyridine ligands has also been investigated. acs.org

Interactive Data Table: Selected Transition Metal Complexes of 2,2'-Bipyridine and its Derivatives

| Complex | Metal Ion | Other Ligands | Coordination Geometry | Reference |

| [Ni(Hpydco)₂(bpy)] | Ni(II) | Pyridine-2,5-dicarboxylic acid N-oxide | Octahedral | researchgate.net |

| [Co(5,5'-dmbipy)₂(NCS)₂] | Co(II) | 5,5'-dimethyl-2,2'-bipyridine, Thiocyanate | - | tandfonline.com |

| Mn₂(μ₁,₃-6-CH₃-2-NH₂C₆H₄COO)₂(bipy)₄₂ | Mn(II) | 6-methyl-2-aminobenzoate | Binuclear | researchgate.net |

| Co(bipy)₃₂·5.5H₂O | Co(II) | Trifluoroacetate | Octahedral | um.edu.my |

| [Fe(bpy)₂X₂] | Fe(II) | Ancillary ligands (e.g., Cl⁻) | Octahedral | |

| [Mn(2-bpy)₂(CCl₃COO)₂] | Mn(II) | Trichloroacetate | - | researchgate.net |

| [Co(2-bpy)₂(CCl₃COO)₂·H₂O] | Co(II) | Trichloroacetate, Water | - | researchgate.net |

| [Ni(2-bpy)₂(CCl₃COO)₂·2H₂O] | Ni(II) | Trichloroacetate, Water | - | researchgate.net |

Mixed-Ligand Systems

Mixed-ligand complexes incorporating this compound (bpyO) or its parent ligand, 2,2'-bipyridine (bpy), exhibit diverse structural and functional properties. The inclusion of additional ligands allows for the fine-tuning of the electronic and steric environment around the metal center, leading to a wide array of applications.

For instance, mixed-ligand systems involving bpy and pyridine-2,5-dicarboxylic acid N-oxide have been synthesized with nickel(II), forming discrete complexes. researchgate.net In these systems, the bpy ligand acts as a chelating N-donor, while the pyridine-2,5-dicarboxylic acid N-oxide serves as an O-donor ligand. researchgate.net The stability of mixed-ligand Cu(II) complexes containing 2,2'-bipyridyl has also been investigated with other ligands such as 1,2-diaminobenzene, o-aminophenolate, or pyrocatecholate.

Ruthenium(II) complexes with 2,2'-bipyridine and aryldiazo-β-diketonato auxiliary ligands have been synthesized and studied for their potential antitumor properties. nih.gov Similarly, mixed ligand metal complexes of copper(II) and manganese(II) with 2,2'-bipyridine and penicillin G have been prepared and characterized. researchgate.net The synthesis of mono- and binuclear cobalt(II) mixed ligand complexes containing 2,2'-bipyridine and ethylenediamine (B42938) has also been reported. biointerfaceresearch.comresearchgate.net

The following table provides examples of mixed-ligand systems involving 2,2'-bipyridine and related ligands:

| Metal Ion | 2,2'-Bipyridine Ligand | Other Ligand(s) | Resulting Complex Type | Reference |

| Ni(II) | 2,2'-bipyridine | Pyridine-2,5-dicarboxylic acid N-oxide | Discrete complex | researchgate.net |

| Cu(II) | 2,2'-bipyridyl | 1,2-diaminobenzene, o-aminophenolate, pyrocatecholate | Mixed-ligand complex | |

| Ru(II) | 2,2'-bipyridine | Aryldiazo-β-diketonato | Mixed-ligand complex | nih.gov |

| Cu(II) | 2,2'-bipyridine | Penicillin G | Mixed-ligand complex | researchgate.net |

| Mn(II) | 2,2'-bipyridine | Penicillin G | Mixed-ligand complex | researchgate.net |

| Co(II) | 2,2'-bipyridine | Ethylenediamine | Mononuclear and binuclear complexes | biointerfaceresearch.comresearchgate.net |

Cyclometalated Complexes (e.g., Platinum(II) Complexes)

Cyclometalation is a process where a ligand coordinates to a metal center through a carbon-metal bond, forming a metallacycle. 2,2'-Bipyridine N-oxide (bpyO) has been utilized in the formation of cyclometalated "rollover" complexes. researchgate.netrsc.orgrsc.org

A known starting material for the synthesis of such complexes is [PtMe(κ²N,C-bipyO-H)(SMe₂)], where bipyO-H represents a cyclometalated 2,2'-bipyridine N-oxide. researchgate.netrsc.orgrsc.org This precursor reacts with various ligands to form new cyclometalated platinum(II) complexes. For example, its reaction with 1,1'-bis(diphenylphosphino)ferrocene (dppf) can lead to either a binuclear complex, [Pt₂Me₂(κ²N,C-bipyO-H)₂(μ-dppf)], or a mononuclear complex, [PtMe(κ¹C-bipyO-H)(dppf)], depending on the reaction stoichiometry. rsc.org In these complexes, the dppf ligand can act as either a bridging or a chelating ligand. rsc.org

The synthesis of a series of cyclometalated rollover complexes, [PtMe(κ²N,C-bipyO-H)(L)], where L can be various monodentate phosphine (B1218219) and phosphite (B83602) ligands, has also been achieved by reacting the precursor with these ligands. researchgate.net

Binuclear and Mononuclear Metal Complexes

The versatility of 2,2'-bipyridine and its derivatives as ligands allows for the formation of both binuclear and mononuclear metal complexes. biointerfaceresearch.comresearchgate.netrsc.orgnih.govijcce.ac.ir

As mentioned previously, the reaction of the cyclometalated platinum(II) precursor [PtMe(κ²N,C-bipyO-H)(SMe₂)] with dppf can yield either a binuclear or a mononuclear complex. rsc.org Similarly, cobalt(II) complexes with 2,2'-bipyridine and ethylenediamine have been synthesized as both mononuclear, [Co(bpy)₂(en)(H₂O)]Cl₂, and binuclear, [Co₂(bpy)₄(en)(H₂O)₂]Cl₄, species. biointerfaceresearch.comresearchgate.net

Furthermore, a new binuclear nickel(II) complex, [{NiCl(6-mbipy)}₂(μ-Cl)₂] (where 6-mbipy is 6-methyl-2,2'-bipyridine), has been prepared and characterized. ijcce.ac.ir In this centrosymmetric binuclear complex, each nickel(II) ion is five-coordinated in a distorted square-pyramidal geometry, with a Ni-Ni distance of 3.533(1) Å. ijcce.ac.ir

The formation of mononuclear versus binuclear complexes is often dependent on the stoichiometry of the reactants and the nature of the bridging ligands.

Influence of N-Oxidation on Coordination Thermodynamics and Kinetics

The introduction of an N-oxide group to the 2,2'-bipyridine scaffold significantly influences the thermodynamic and kinetic properties of its coordination complexes. N-oxidation alters the electronic properties of the ligand, which in turn affects the stability and reactivity of the resulting metal complexes.

Comparing complexes of 2,2'-bipyridine (bpy) and 1,10-phenanthroline (B135089) (phen), it is generally observed that the phenanthroline complexes are significantly more stable. mdpi.com This increased stability is attributed to the strain energy that bpy must overcome to achieve the cis-conformation required for chelation. mdpi.com

Studies on dioxorhenium(V) complexes have shown that the redox potentials are significantly affected by the ligand environment. northwestern.edu For instance, the Re(VI/V) potentials for trans isomers are roughly 600 mV higher than for the corresponding cis isomers. northwestern.edu This highlights the profound impact of the geometric arrangement of ligands on the electronic properties of the metal center.

Furthermore, research on proton-coupled electron transfer (PCET) in ruthenium(II) complexes has demonstrated that the reorganization energy for interfacial electron transfer can be quantified. nih.gov For a [RuII(tpy)(4,4'-(PO₃H₂)₂-bpy)OH₂]²⁺ complex, the reorganization energy for electron transfer (λET) was found to be 0.5 eV, while for proton-coupled electron transfer (λPCET), it was 0.9 eV. nih.gov These findings underscore the intricate interplay between electron and proton transfer processes in coordination complexes, which are influenced by ligand modifications like N-oxidation.

Supramolecular Assembly in the Solid State

Hydrogen Bonding Interactions

Hydrogen bonding is a prominent feature in the supramolecular assembly of this compound complexes. In the crystal structure of 2,2'-bipyridin-1'-ium 1-oxide bromide monohydrate, an intramolecular N—H⋯O hydrogen bond forces the bipyridine unit into an s-cis conformation. iucr.orgnih.goviucr.org This conformation facilitates the formation of dimeric aggregates through intermolecular N—H⋯O hydrogen bonds between neighboring cations. iucr.orgnih.goviucr.org These dimers are further connected through hydrogen bonding interactions with bromide ions and water molecules, creating a complex supramolecular arrangement. iucr.orgnih.goviucr.org

In other related structures, weak C—H⋯O hydrogen bonds involving aromatic C—H groups and the N-oxide oxygen atom have been observed to form hydrogen-bonded dimers. iucr.org The presence of N-oxide groups can also lead to strong hydrogen bonds with adjacent host molecules and solvents, as seen in a host-guest complex where the N-O groups form strong hydrogen bonds with resorcinarene (B1253557) and methanol (B129727) hydroxyl groups. researchgate.net

The table below summarizes some of the observed hydrogen bonding interactions in this compound and related systems.

| Type of Hydrogen Bond | Interacting Groups | Consequence | Reference(s) |

| Intramolecular | N—H⋯O | Forces s-cis conformation | iucr.orgnih.goviucr.org |

| Intermolecular | N—H⋯O | Formation of dimeric aggregates | iucr.orgnih.goviucr.org |

| Intermolecular | C—H⋯Br | Connects dimers to anions | iucr.org |

| Intermolecular | O—H⋯Br | Involves water molecules | iucr.org |

| Intermolecular | C—H⋯O | Formation of hydrogen-bonded dimers | iucr.org |

| Intermolecular | N—O⋯H-O | Strong interactions with host and solvent | researchgate.net |

π-π Stacking Interactions

In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings of the bipyridine ligands are a significant driving force in the solid-state assembly of these complexes. These interactions contribute to the formation of one-dimensional (1D) chain-like structures and higher-dimensional networks. researchgate.net

In mixed-ligand nickel(II) complexes with 2,2'-bipyridine and pyridine-2,5-dicarboxylic acid N-oxide, extensive π-π stacking interactions between the aromatic rings of the N-donor ligands lead to the formation of 1D chains. researchgate.net These chains are then connected by hydrogen bonds to form 2D supramolecular networks. researchgate.net

Catalytic Applications of 2,2 Bipyridine, 1 Oxide and Its Metal Complexes

Organocatalysis and Lewis Basicity

The defining feature of 2,2'-Bipyridine (B1663995), 1-oxide in organocatalysis is the high nucleophilicity and Lewis basicity of its N-oxide oxygen atom. mdpi.com This characteristic allows it to act as a potent activator for various reagents, particularly those containing silicon.

Activation of Organosilicon Reagents (e.g., Chlorosilanes, Allyltrichlorosilanes)

The strong affinity of the N-oxide oxygen for silicon enables the activation of organosilicon reagents. researchgate.net 2,2'-Bipyridine, 1-oxide and its derivatives function as effective Lewis base catalysts by coordinating to the silicon atom of compounds like chlorosilanes and allyltrichlorosilanes. chemimpex.com This coordination expands the coordination sphere of the silicon atom, forming a hypervalent silicate (B1173343) species. chemimpex.com This hypervalent intermediate is significantly more reactive than the parent organosilane, facilitating its participation in various chemical transformations. chemimpex.com This activation strategy is fundamental to a range of synthetic methodologies, including the widely utilized Sakurai–Hosomi–Denmark-type reactions.

The activation of allyltrichlorosilane (B85684) by chiral N-oxides is a well-established method for the allylation of electrophiles. chemimpex.com The process relies on the nucleophilic attack of the N-oxide on the silicon atom, which enhances the nucleophilicity of the allyl group. durham.ac.uk

Asymmetric Reactions (e.g., Allylation of Aldehydes, Desymmetrization of Epoxides)

The introduction of chirality into the this compound framework has opened avenues for its use in asymmetric organocatalysis. Chiral versions of these N-oxides serve as powerful controllers for stereoselective transformations. researchgate.net

Allylation of Aldehydes: Chiral 2,2'-bipyridine N,N'-dioxides have proven to be superior catalysts compared to their pyridine (B92270) N-oxide counterparts for the asymmetric allylation of aldehydes with allyltrichlorosilane, achieving enantioselectivities up to 75% ee. chemimpex.com The reaction proceeds through a proposed closed, chair-like transition state involving the hypervalent silicate, which effectively transfers the chiral information from the catalyst to the product. durham.ac.uk The electronic properties of the aldehyde substrate can significantly influence the enantioselectivity of the reaction. For instance, in reactions catalyzed by the chiral N-oxide QUINOX, p-(trifluoromethyl)benzaldehyde yielded the corresponding homoallylic alcohol with 96% ee, whereas the electron-rich p-methoxybenzaldehyde afforded the product with only 16% ee under the same conditions. jst.go.jp

Desymmetrization of Epoxides: Chiral pyridine N-oxides, including bipyridine-based systems, have been successfully employed in the enantioselective ring-opening of meso-epoxides. researchgate.netchemimpex.com For example, the desymmetrization of norbornene oxide using a chiral bicyclo[3.3.1]nonane-derived N-oxide catalyst resulted in the Wagner-Meerwein rearrangement product with an exceptional 95% enantiomeric excess (ee). chemimpex.com This demonstrates the catalyst's ability to effectively differentiate between the two enantiotopic halves of the meso-epoxide. A chiral 2,2'-bipyridyl N,N'-dioxide has also been evaluated in the desymmetrization of cis-stilbene (B147466) oxide, yielding up to 20% ee. acs.org

Table 1: Asymmetric Reactions Catalyzed by Chiral this compound Derivatives

| Reaction Type | Catalyst Type | Substrate | Product Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Allylation of Aldehydes | Chiral 2,2'-bipyridine N,N'-dioxide | Aromatic Aldehydes | Up to 75% | chemimpex.com |

| Allylation of Aldehydes | Chiral Isoquinoline N-oxide (QUINOX) | p-(trifluoromethyl)benzaldehyde | 96% | jst.go.jp |

| Desymmetrization of Epoxides | Chiral Bicyclo[3.3.1]nonane N-oxide | norbornene oxide | 95% | chemimpex.com |

| Desymmetrization of Epoxides | Chiral 2,2'-bipyridyl N,N'-dioxide | cis-stilbene oxide | Up to 20% | acs.org |

Metal-Catalyzed Reactions

In coordination chemistry, this compound acts as a ligand, forming stable complexes with a variety of transition metals. chemimpex.comwikipedia.org These metal complexes are effective catalysts for a range of important organic transformations.

Oxidation Catalysis (e.g., stabilizing high oxidation states of metals)

Metal complexes incorporating this compound and its derivatives are active in oxidation catalysis. chemimpex.com The ligand framework can stabilize metal centers in high oxidation states, which are often key intermediates in catalytic oxidation cycles. mdpi.com For example, oxidovanadium(IV) complexes with 2,2'-bipyridine have demonstrated high catalytic activity in the oxidation of alkanes and alcohols using peroxides as the oxidant. mdpi.com Manganese complexes with bipyridyl-imidazole ligands have also been investigated as potential precatalysts for water oxidation, a critical reaction for renewable energy technologies. mdpi.com Furthermore, osmium complexes featuring bipyridine ligands have been used to facilitate the oxidation of glucose in biofuel cells. The ability of the ligand to support catalytically active high-valent metal-oxo species is crucial for these applications.

Carbon-Carbon Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. In this context, direct C-H arylation of pyridine N-oxides with halopyridines using a palladium catalyst provides an efficient route to substituted bipyridines. acs.org These products are not only valuable in their own right but also serve as ligands for other catalytic processes. The reaction allows for the convenient synthesis of 2,2'-, 2,3'-, and 2,4'-bipyridines. acs.org Additionally, intramolecular C-C coupling reactions have been observed where a deprotonated ligand attacks a coordinated 2,2'-bipyridine ligand within the coordination sphere of a metal like Rhenium(I) or Molybdenum(II). researchgate.net

Table 2: Synthesis of Substituted Bipyridines via Palladium-Catalyzed C-H Arylation

| Pyridine N-oxide | Halopyridine | Product Type | Reference |

|---|---|---|---|

| Substituted Pyridine N-oxides | 2-Bromopyridines | 2,2'-Bipyridines | acs.org |

| Substituted Pyridine N-oxides | 3-Bromopyridines | 2,3'-Bipyridines | acs.org |

| Substituted Pyridine N-oxides | 4-Bromo/Chloropyridines | 2,4'-Bipyridines | acs.org |

Asymmetric Synthesis Catalysis

Chiral metal complexes containing this compound or its parent 2,2'-bipyridine ligand are highly valuable in asymmetric synthesis. The chiral ligand environment around the metal center dictates the stereochemical outcome of the reaction. Copper(I) complexes derived from chiral bipyridine ligands have shown promising enantioselectivity (up to 82% ee) and high reaction rates in the asymmetric allylic oxidation of cyclic olefins. researchgate.net These copper complexes have also been effective in asymmetric cyclopropanation reactions. researchgate.netdurham.ac.uk In a novel approach, DNA has been used as a chiral scaffold to direct asymmetric catalysis. Hybrid catalysts self-assembled from DNA and a copper complex with a simple 4,4'-dimethyl-2,2'-bipyridine (B75555) ligand have demonstrated high enantioselectivity in various C-C and C-heteroatom bond-forming reactions. mdpi.com

Photoredox Catalysis (Potential based on bipyridine analogues)

The field of photoredox catalysis has rapidly grown, utilizing visible light to initiate single electron transfer processes with organic substrates, offering a mild and environmentally friendly route to various chemical transformations. ethz.ch While direct studies on the photoredox catalytic applications of this compound are not extensively documented, the well-established catalytic activity of analogous bipyridine-based systems provides a strong basis for predicting its potential.

Tris(2,2'-bipyridine)ruthenium(II) and related iridium complexes are benchmark photosensitizers. ethz.ch Upon irradiation with visible light, these complexes absorb photons, leading to the formation of a long-lived triplet excited state capable of engaging in single electron transfer (SET) reactions. ethz.ch The redox potentials of these catalysts can be fine-tuned by modifying the electronic properties of the bipyridine ligands. ethz.ch

The introduction of an N-oxide group in the 2,2'-bipyridine scaffold, as in this compound, is expected to significantly influence the electronic characteristics of the resulting metal complexes. The N-oxide group is known to be electron-withdrawing, which can alter the energy levels of the metal-centered and ligand-centered orbitals. This modification can impact the excited-state redox potentials, potentially opening new avenues for reactivity or enhancing catalytic efficiency in known transformations.

Furthermore, pyridine N-oxides themselves have been employed as redox auxiliaries in photoredox catalysis. For instance, in the trifluoromethylation of arenes, pyridine N-oxide can form an adduct with trifluoroacetic anhydride (B1165640) that possesses a significantly lower oxidation potential, facilitating the generation of the trifluoromethyl radical under milder conditions. ethz.ch This precedent suggests that a ligand like this compound could not only serve as a chelating ligand but also participate directly in the redox cycle, potentially leading to novel catalytic pathways.

The potential of metal complexes of this compound in photoredox catalysis is underscored by the broad utility of bipyridine-based catalysts in a variety of transformations, including:

C-H functionalization: Direct trifluoromethylation of aromatic and heteroaromatic compounds. ethz.ch

Cycloadditions: Promotion of thermally-forbidden [2+2] cycloadditions. ethz.ch

Reductive and Oxidative Cyclizations: Synthesis of benzothiazoles and indoles. ethz.ch

The exploration of this compound and its metal complexes as photoredox catalysts represents a promising area for future research, with the potential to develop new and efficient light-driven chemical transformations.

Water Oxidation Catalysis (Computational Insights from Related Systems)

The oxidation of water to produce molecular oxygen is a critical reaction for the development of artificial photosynthesis and solar fuel production. The design of efficient and robust water oxidation catalysts (WOCs) is a central challenge in this field. While direct computational or experimental studies on water oxidation catalysis by complexes of this compound are scarce, computational insights from related bipyridine-based systems offer valuable predictions regarding its potential.

Computational studies have been instrumental in elucidating the mechanisms of water oxidation by ruthenium and manganese complexes featuring bipyridine and its derivatives. osti.govmdpi.com These studies often focus on the energetics of different catalytic pathways, such as the water nucleophilic attack (WNA) pathway and the interaction of two metal-oxo units (I2M pathway). osti.gov

For instance, computational analysis of Ru(2,2'-bipyridine-6,6'-diphosphonato)(4-picoline)₂ has shed light on the influence of ligand modifications on the catalytic mechanism and energy requirements at different pH values. osti.gov The electronic properties of the bipyridine ligand are crucial in stabilizing the high-valent metal-oxo species that are key intermediates in the catalytic cycle.

The introduction of an N-oxide group in the 2,2'-bipyridine ligand is expected to modify the electronic structure of the metal center. The electron-withdrawing nature of the N-oxide could potentially stabilize the higher oxidation states of the metal (e.g., Ru(IV)=O, Ru(V)=O) involved in water oxidation. However, it may also increase the redox potential required to reach these states.

Computational studies on manganese complexes with bipyridyl-imidazole ligands have highlighted the importance of ligand stability under the strongly oxidizing conditions required for water oxidation. mdpi.com While these specific complexes showed limited stability in aqueous solutions, the studies provide a framework for designing more robust catalysts. mdpi.com The N-oxide functionality in this compound could potentially influence the stability of the resulting metal complexes against oxidative degradation.

A key factor in the performance of molecular WOCs is the coordination environment of the catalytic metal center. Computational studies on cobalt-based Prussian blue analogues have shown that the introduction of bidentate pyridyl ligands can enhance the susceptibility of the Co(IV)-oxo species to nucleophilic attack by water, a critical step in O-O bond formation. bilkent.edu.tr This suggests that the specific geometry and electronic environment provided by ligands like this compound could have a significant impact on catalytic activity.

Future computational studies on metal complexes of this compound would be invaluable for predicting their potential as water oxidation catalysts. Such studies could investigate:

The redox potentials for the formation of high-valent metal-oxo species.

The relative energies of intermediates in different catalytic pathways (WNA vs. I2M).

These computational insights would guide the synthesis and experimental evaluation of novel WOCs based on the this compound ligand scaffold.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the electronic environment of the nuclei within 2,2'-Bipyridine (B1663995), 1-oxide.

¹H NMR and ¹³C NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are instrumental in defining the chemical structure of 2,2'-Bipyridine, 1-oxide. The chemical shifts observed in the spectra are indicative of the electronic environment of each proton and carbon atom.

In a study using deuterated chloroform (B151607) (CDCl₃) as the solvent, the ¹H NMR spectrum of this compound displayed distinct signals for its eight protons. rsc.org The ¹³C NMR spectrum in the same solvent revealed ten unique carbon signals, corresponding to the ten carbon atoms in the molecule. rsc.org The specific chemical shifts provide a fingerprint of the molecule's structure.

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

| Nucleus | Chemical Shift (ppm) |

|---|---|

| ¹H | 8.88 (d, J = 8.0 Hz, 1H), 8.72 (d, J = 4.1 Hz, 1H), 8.31 (d, J = 6.3 Hz, 1H), 8.16 (dd, J = 2.0, 6.0 Hz, 1H), 7.82 (td, J = 1.8, 7.9 Hz, 1H), 7.39-7.30 (m, 2H), 7.27 (td, J = 3.2, 7.5 Hz, 1H) |

| ¹³C | 149.5, 149.3, 147.2, 140.5, 136.1, 127.7, 125.7, 125.3, 125.2, 124.2 |

Data sourced from The Royal Society of Chemistry. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the precise molecular weight of this compound and to study its fragmentation patterns under ionization. The molecular formula of this compound is C₁₀H₈N₂O, with a calculated molecular weight of approximately 172.18 g/mol . nih.gov

High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI+) provides a highly accurate mass measurement. For the protonated molecule [M+H]⁺, the calculated exact mass is 173.0709, with an experimentally found value of 173.0708, confirming the elemental composition. rsc.org The fragmentation of related bipyridine-N-oxides under electron impact has been noted to involve the elimination of oxygen. clockss.org

Vibrational Spectroscopy (Infrared, IR)

Infrared (IR) spectroscopy probes the vibrational modes of the chemical bonds within this compound. The absorption of infrared radiation at specific frequencies corresponds to the energy required to excite these vibrations. While a detailed assignment of all vibrational modes for the title compound is complex, the IR spectrum of the related 2,2'-bipyridine ligand shows characteristic peaks for C=N, C=C, and C-H stretching and bending vibrations. researchgate.net In metal complexes, shifts in these bands can indicate coordination. For instance, in a samarium complex with 2,2'-bipyridine, the C=N, C=C, and C-H bands were observed to shift to lower wavenumbers upon complexation. researchgate.net

Electronic Absorption Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound and its derivatives is characterized by intense absorption bands in the UV region, which are attributed to π→π* transitions within the aromatic rings. mdpi.com The solvent environment can influence the position of these absorption maxima. koreascience.kr For instance, the UV-vis spectra of a bis(2,2'-bipyridine)nitrato zinc(II) nitrate (B79036) complex showed absorptions around 200-350 nm and 450-550 nm, which were assigned to ligand-to-ligand charge transfers. koreascience.kr

Single-Crystal X-ray Diffraction for Solid-State Structures

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique has been used to study derivatives of this compound, revealing details about bond lengths, bond angles, and intermolecular interactions. For example, the crystal structure of 5,5'-dibromo-[2,2'-bipyridine] 1-oxide shows a planar structure with significant π-stacking, which is advantageous for charge transport applications. nih.govresearchgate.net

Conformational Analysis (e.g., s-cis vs. trans conformations)

The two pyridine (B92270) rings in 2,2'-bipyridine can rotate around the central C-C single bond, leading to different conformations. The s-trans conformation, where the nitrogen atoms are on opposite sides of the C-C bond, is generally more stable in the free ligand due to reduced steric hindrance. masterorganicchemistry.com The s-cis conformation, with nitrogen atoms on the same side, is necessary for the ligand to act as a chelating agent in metal complexes. beilstein-journals.org

In the solid state, the conformation can be influenced by factors such as protonation or crystal packing forces. For example, in the crystal structure of 2,2'-bipyridin-1'-ium 1-oxide bromide monohydrate, an intramolecular N—H⋯O hydrogen bond forces the bipyridine unit into an s-cis conformation. iucr.org This arrangement facilitates the formation of dimeric aggregates through further hydrogen bonding. iucr.org Theoretical studies on 2,2'-bipyridine have estimated an energy barrier of about 31 kJ·mol⁻¹ for the transoid to cisoid conformational change in the gas phase. acs.org

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study 2,2'-Bipyridine (B1663995), 1-oxide and its derivatives, particularly in the context of their coordination chemistry.

DFT calculations are frequently employed to determine the ground-state geometry and electronic structure of molecules. For complexes involving 2,2'-Bipyridine, 1-oxide, geometry optimization in both gaseous and solution phases helps in understanding the spatial arrangement of atoms and the nature of the coordination bonds. researchgate.netnih.gov

In studies of cyclometalated platinum(II) complexes containing a cyclometalated "rollover" 2,2'-bipyridine N-oxide (bipyO-H) ligand, DFT was used to optimize the geometry of the singlet states in solution. researchgate.netnih.gov These calculations are crucial for correlating with structural data obtained from methods like single-crystal X-ray diffraction. For instance, the structure of a mononuclear platinum(II) complex, [PtMe(κ¹C-bipyO-H)(dppf)], was determined by X-ray crystallography and supported by DFT calculations, showing a square planar geometry around the platinum(II) center. bath.ac.uk

Furthermore, theoretical studies on zinc complexes with the related 2,2'-bipyridine (bpy) ligand demonstrate how geometry is affected by the ligand's oxidation state. As the bpy ligand is reduced from neutral (bpy⁰) to a radical anion (bpy•⁻) and then to a dianion (bpy²⁻), specific bond lengths within the ligand change systematically. The bridging C-C bond between the two pyridine (B92270) rings, for example, decreases in length from 1.485 Å in the neutral state to 1.4269 Å in the radical anion and 1.384 Å in the dianion, reflecting the population of the ligand's π* orbitals. acs.org Such detailed structural insights are readily accessible through DFT geometry optimizations.

| Complex | Bpy Ligand Oxidation State | Bridging C-C Bond Length (Å) |

|---|---|---|

| [LZn(bpy)][B(C₆F₅)₄] | 0 (Neutral) | 1.485 |

| LZn(bpy) | -1 (Radical Anion) | 1.4269 |

| [K(18-crown-6)(THF)₂][LZn(bpy)] | -2 (Dianion) | 1.384 |

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding a molecule's electronic properties and reactivity. DFT calculations provide detailed information about the composition, energy levels, and spatial distribution of these orbitals.

In a study of a cyclometalated platinum(II) complex with 2,2'-bipyridine N-oxide, the analysis of molecular orbital (MO) compositions was performed to understand the nature of chemical bonding, including electron donation and back-donation between the metal and the ligands. nih.govbath.ac.uk For related 2,2'-bipyridine derivatives, investigations have shown that the distribution of electron clouds in the HOMO and LUMO is spread across the π-system of the rings. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that relates to the chemical reactivity and kinetic stability of the molecule. researchgate.net

In zinc complexes containing the 2,2'-bipyridine ligand in different reduction states, the DFT-calculated HOMOs clearly show that for the dianionic bpy²⁻ ligand, the added electrons reside within the same molecular orbital on the ligand. acs.org This kind of analysis helps to confirm the localization of redox processes within the complex.

| Complex | Method | HOMO-LUMO Gap (eV) | Reference |

|---|---|---|---|

| [Ni(Hpydco)₂(bpy)] | DFT | 4.981 | researchgate.net |

| [Ni(pydco)(phen)(H₂O)₂] | DFT | 5.563 | researchgate.net |

Computational studies are highly effective in determining and rationalizing the oxidation states of ligands, which can be "non-innocent," meaning they actively participate in the redox chemistry of the complex. A homologous series of β-diketiminate-supported zinc complexes of 2,2'-bipyridine, where the bpy ligand's oxidation state varies from 0 to -2, has been studied. acs.org The combination of experimental data and theoretical analysis confirmed that the reduction is localized on the bpy ligand. acs.org

Furthermore, computational methods can predict the spin states of complexes and the distribution of spin density. In studies of ruthenium-bipyridine complexes, calculations have shown that in certain oxidation states, spin delocalization onto the ligand scaffolds is evident. jchemrev.com This is crucial for understanding the electronic structure of paramagnetic species.

The energy difference between the lowest singlet (S₁) and triplet (T₁) excited states, known as the singlet-triplet energy gap (ΔE_ST), is a fundamental property for molecules with applications in photochemistry and photonics. Computational methods, including Time-Dependent DFT (TD-DFT), are used to calculate these gaps. stackexchange.com

For a d²-d² complex containing a substituted bipyridine ligand, the singlet-triplet energy gap (|2J|) was determined to be approximately 710 cm⁻¹ (around 0.09 eV), indicating an antiferromagnetic exchange interaction between the metal centers. ufl.edu In another example involving a diradical with a bipyridine core, the upper limit for the singlet-triplet gap was estimated to be very small, around 2.8 cm⁻¹. mpg.de

Calculations on ruthenium(II) bipyridine complexes using molecular dynamics simulations determined the free energy difference between the singlet and triplet states to be 1.78 eV. researchgate.net The accuracy of these calculations is critical, as methods like TD-DFT can have errors of around 0.5 eV, while more advanced methods can achieve accuracy within 0.1-0.2 eV. stackexchange.com

Prediction of Ligand Oxidation States and Spin States

Computational Studies on Reaction Mechanisms and Pathways

DFT and other computational methods are powerful tools for mapping out the reaction coordinates and determining the energetics of chemical transformations. This includes identifying transition states and reaction intermediates, thereby elucidating complex reaction mechanisms.

For example, the mechanism of pyridine ring-opening for 2,2'-bipyridine ligands coordinated to a Rhenium(I) carbonyl complex was investigated computationally. The Gibbs energy profile was calculated, identifying key intermediates and the energy barriers for each step, such as the initial C-C coupling step which had a calculated barrier of 12.1 kcal/mol. acs.org

In the context of catalysis, computational studies have been used to explore the mechanism of the hydrogen evolution reaction (HER) catalyzed by a Nickel(II) complex with a 2,2'-bipyridine-based ligand. DFT calculations revealed favorable hydrogen bonding interactions between the oxygen atoms of the ligand and the proton donor, identifying a key intermediate in the catalytic cycle. chemrxiv.org Similarly, the mechanism of water oxidation by ruthenium complexes has been explored, with calculations helping to identify the various redox intermediates and the rate-determining O-O bond formation step. jchemrev.com

Molecular Dynamics Simulations

For studying the behavior of molecules in a condensed phase, such as in solution, Molecular Dynamics (MD) simulations are employed. These simulations can be purely classical or can incorporate quantum mechanics for a part of the system (QM/MM).

MD simulations have been used to study the redox properties of tris(2,2'-bipyridine)ruthenium(II) in aqueous solution. researchgate.net By running full quantum (QM) and mixed quantum/classical (QM/MM) molecular dynamics simulations, researchers were able to study the oxidation of both the ground (singlet) and excited (triplet) states. researchgate.net This approach allows for the calculation of redox potentials and reorganization energies by sampling the fluctuations of the vertical energy gap between the reduced and oxidized states in a realistic solvent environment. researchgate.net

Reactivity and Reaction Mechanisms of 2,2 Bipyridine, 1 Oxide

Oxidation and Reduction Chemistry

The oxidation and reduction behavior of 2,2'-bipyridine (B1663995), 1-oxide (bpyO) and its derivatives is fundamental to their application in coordination chemistry and catalysis. These processes involve the nitrogen-oxygen bond and the aromatic system, influencing the electronic properties of the molecule and its metal complexes.

Reversibility of N-Oxidation

The N-oxidation of a pyridine (B92270) ring to a pyridine N-oxide is a common synthetic transformation. The reverse reaction, deoxygenation, is also a well-established process. acs.org This deoxygenation can often be achieved with high yields, for instance, through reduction using hydrogen gas with a palladium on charcoal catalyst or with sodium borohydride. acs.org This indicates that while the N-O bond is stable under many conditions, it can be cleaved under specific reducing environments, suggesting a degree of chemical reversibility in the N-oxidation process. The fragmentation of N-oxides under electron impact in mass spectrometry often begins with deoxygenation, which is followed by the fragmentation of the corresponding parent base, further highlighting the lability of the N-O bond under certain energetic conditions. pageplace.de

Electrochemical Reduction Processes

The electrochemical properties of 2,2'-bipyridine, 1-oxide and its coordination complexes are of significant interest. The introduction of a trimethylammonium group to a bipyridine derivative, synthesized from the corresponding N-oxide, can lead to more anodic reduction potentials by as much as 700 mV and enhance electrochemical reversibility compared to the unfunctionalized bipyridine. rsc.orgrsc.org

Studies on metal(I) silylamide complexes with 2,2'-bipyridine show that an electron transfer from the metal to the bipyridine ligand occurs, forming a bipyridine radical monoanion (bipy·−). mdpi.com This demonstrates the ability of the bipyridine system, even when modified as an N-oxide precursor, to accept electrons and participate in redox processes.

Ligand Exchange and Substitution Reactions in Coordination Complexes

This compound and its parent compound, 2,2'-bipyridine, are ubiquitous ligands in coordination chemistry. rsc.orgresearchgate.net Their ability to undergo ligand exchange and substitution is central to the synthesis and reactivity of their metal complexes.

In ruthenium(II)-arene complexes containing a 2,2'-bipyridine ligand, ligand exchange has been observed in aqueous solutions. mdpi.com This lability can facilitate the coordination of the metal center to other molecules, such as imidazole, which serves as a model for histidine binding in biological systems. mdpi.com

The reaction of a cycloplatinated(II) complex containing 2,2'-bipyridine N-oxide, [Pt(O-bpy)(p-Me-C6H4)(SMe2)], with various diphosphine ligands demonstrates a range of substitution behaviors. rsc.org Depending on the diphosphine's bite angle and the flexibility of its backbone, it can act as a monodentate, bridging, or chelating ligand, displacing other ligands in the complex. rsc.org Similarly, rhenium carbonyl complexes undergo substitution reactions with bipyridine and other ligands, leading to the formation of new complexes with varied coordination environments. uzh.ch

The synthesis of functionalized bipyridines can be achieved through nucleophilic aromatic substitution (SNAr) on trimethylaminated bipyridines, which are themselves derived from bipyridine N-oxides. chemrxiv.org This method allows for the introduction of various nucleophiles, highlighting the utility of the N-oxide as a precursor for creating diverse ligand structures for coordination chemistry. chemrxiv.org

Reactions Involving C-H Activation and Functionalization

The N-oxide group in this compound can act as a directing group for C-H activation and functionalization, enabling the synthesis of complex substituted bipyridines. acs.org

One notable method involves the palladium-catalyzed direct arylation between pyridine N-oxides and halopyridines. acs.org This approach allows for the efficient preparation of various substituted 2,2'-, 2,3'-, and 2,4'-bipyridines. The reactivity in these couplings is influenced by the electronic properties of the substituents, with electron-withdrawing groups on the pyridine N-oxide generally leading to better yields. acs.org This is consistent with a concerted metalation-deprotonation mechanism for the C-H activation step. acs.org

Rhodium(III)-catalyzed reactions of 2,2'-bipyridine N-oxides with internal alkynes proceed via a dual C-H bond activation mechanism. acs.orgresearchgate.net By adjusting the reaction conditions, the process can be directed to produce either 5,6-disubstituted-1,10-phenanthrolines or 1-(pyridin-2-yl)isoquinoline 2-oxides with high regioselectivity. acs.orgresearchgate.net